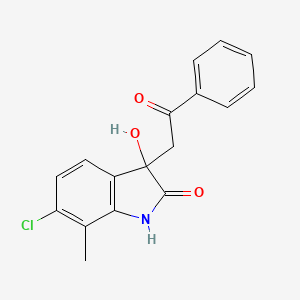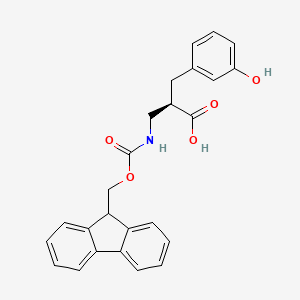
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile is a chemical compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile typically involves the reaction of 5-chloro-2-methylene-1,3,3-trimethylindoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indoline derivatives and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde: This compound is structurally similar but has an aldehyde group instead of a nitrile group.
5-Chloro-2-methylene-1,3,3-trimethylindoline: This compound shares the indoline core structure but lacks the acetonitrile group.
Uniqueness
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile is unique due to the presence of both the chloro and nitrile groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H13ClN2 |
|---|---|
Peso molecular |
232.71 g/mol |
Nombre IUPAC |
(2E)-2-(5-chloro-1,3,3-trimethylindol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C13H13ClN2/c1-13(2)10-8-9(14)4-5-11(10)16(3)12(13)6-7-15/h4-6,8H,1-3H3/b12-6+ |
Clave InChI |
CNWCZUCZBDXFKC-WUXMJOGZSA-N |
SMILES isomérico |
CC\1(C2=C(C=CC(=C2)Cl)N(/C1=C/C#N)C)C |
SMILES canónico |
CC1(C2=C(C=CC(=C2)Cl)N(C1=CC#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


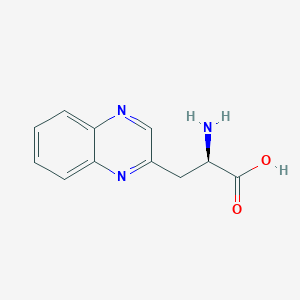

![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)

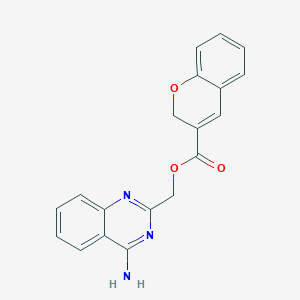
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
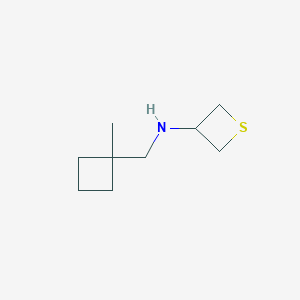
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
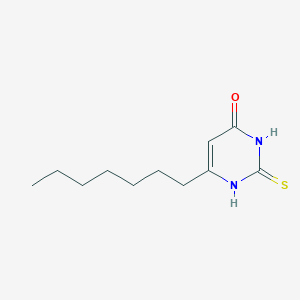
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
